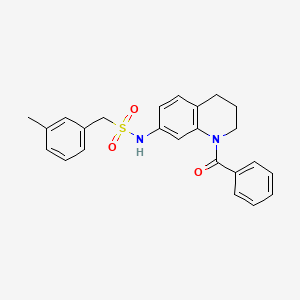

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)17-30(28,29)25-22-13-12-20-11-6-14-26(23(20)16-22)24(27)21-9-3-2-4-10-21/h2-5,7-10,12-13,15-16,25H,6,11,14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGRAMCBUXPUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

-

Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through Pictet-Spengler reaction conditions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

-

Benzoylation: : The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzoyl group at the nitrogen atom.

-

Sulfonamide Formation: : The final step involves the reaction of the benzoylated tetrahydroquinoline with m-tolylmethanesulfonyl chloride in the presence of a base like sodium hydride or potassium carbonate to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

-

Reduction: : Reduction reactions can target the benzoyl group, converting it to a benzyl group under appropriate conditions using reducing agents like lithium aluminum hydride.

-

Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonamide moiety can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Benzyl-substituted tetrahydroquinoline.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has several applications in scientific research:

-

Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

-

Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

-

Chemical Biology: : It serves as a tool compound in chemical biology to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in cellular processes.

-

Industrial Applications: : Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and sulfonamide groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and biological activity trends observed in analogs synthesized in . These analogs share the tetrahydroquinoline scaffold but differ in substituents at positions 1, 2, and 7 (Table 1).

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations

Substituent Effects on Melting Points :

- Bulky aromatic groups (e.g., difluoro-biphenyl in 22 ) correlate with higher melting points (>280°C), likely due to enhanced intermolecular π-π stacking . The target compound’s benzoyl and m-tolyl groups may similarly elevate its melting point relative to simpler analogs like 24 (236°C).

- Methylation at position 1 (compound 25 ) slightly increases melting point vs. 24 , suggesting that alkylation improves crystallinity .

Sulfonamide Moieties and Biological Activity: Compound 24 (methanesulfonamide) shares the sulfonamide group critical for CA inhibition. Its IC50 values against CA isoforms (e.g., CA II: 12 nM) highlight the importance of this group in binding to the enzyme’s zinc ion .

Benzoyl vs. 2-Oxo Substituents: The 2-oxo group in analogs 21–25 facilitates hydrogen bonding with CA active sites. Replacing this with a benzoyl group (as in the target) could alter binding kinetics. Benzoyl’s electron-withdrawing nature may reduce basicity at the tetrahydroquinoline nitrogen, affecting solubility and target engagement.

Synthetic Challenges :

- The target compound’s synthesis would likely require benzoylation at position 1 (similar to 21 ’s benzamide coupling) and sulfonamide introduction at position 7 (as in 24 ). Solvent choice (e.g., DMF vs. THF) and catalysts (e.g., DCC/EDC) would influence yield and purity .

Q & A

Q. What are the key synthetic steps for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide?

The synthesis typically involves:

- Tetrahydroquinoline core formation : Starting from an aniline derivative, catalytic hydrogenation or reductive cyclization constructs the tetrahydroquinoline scaffold .

- Benzoylation : Introduction of the benzoyl group at the 1-position via acylation using benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Sulfonamide coupling : Reaction of the amine at the 7-position with m-tolylmethanesulfonyl chloride, requiring precise pH control (7-9) and inert atmospheres to minimize side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of substitutions (e.g., benzoyl vs. sulfonamide placement) and quantifies purity. Aromatic proton splitting patterns distinguish m-tolyl vs. benzoyl environments .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C24H23N2O3S) and detects isotopic peaks for sulfur/chlorine .

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline ring and sulfonamide orientation .

Q. How is the compound’s solubility and stability optimized for biological assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). If insoluble, use co-solvents like PEG-400 or cyclodextrin-based formulations .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization or storage at -80°C in amber vials mitigates hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How can reaction yields be improved during sulfonamide coupling?

- Optimized reagents : Use freshly distilled m-tolylmethanesulfonyl chloride and activated molecular sieves to scavenge moisture .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Kinetic control : Slow addition of sulfonyl chloride at 0°C reduces dimerization. Yields improve from ~50% to >80% under these conditions .

Q. What strategies validate target engagement in cellular assays?

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells via flow cytometry .

- CRISPR knockdown : Silence putative targets (e.g., kinases/enzymes) and assess loss of compound activity via Western blot or viability assays .

- Thermal shift assays : Monitor protein melting temperature (Tm) shifts in presence of the compound to confirm direct binding .

Q. How are structure-activity relationships (SAR) explored for this scaffold?

- Analog libraries : Synthesize derivatives with variations in:

- Benzoyl group : Replace with acetyl or substituted benzoyl (e.g., 4-fluoro) to assess steric/electronic effects .

- Sulfonamide substituents : Test m-tolyl vs. phenyl or heteroaromatic groups (e.g., thiophene) for potency shifts .

- 3D-QSAR models : Generate CoMFA/CoMSIA models using IC50 data against related targets (e.g., carbonic anhydrase) to predict optimal substitutions .

Q. How to resolve contradictions in reported bioactivity data?

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP-based vs. resazurin assays) .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in different models .

- Off-target screening : Employ broad-panel kinase/inhibitor assays (e.g., Eurofins KINOMEscan) to identify confounding interactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline | Aniline, H2/Pd-C, EtOH, 60°C, 12 hr | 75 | >95% | |

| Benzoylation | Benzoyl chloride, Et3N, DCM, 0°C→RT | 82 | 98% | |

| Sulfonamide coupling | m-Tolylmethanesulfonyl chloride, DMAP | 68 | 97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.